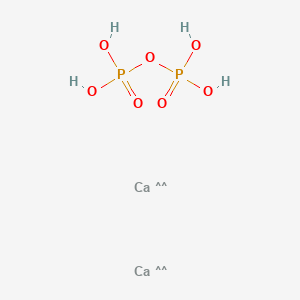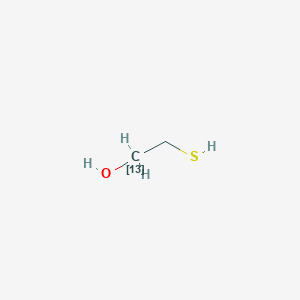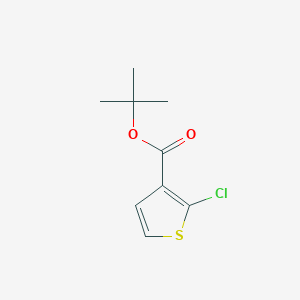
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with cyano, ethylamino, and iodide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a thiophene derivative followed by the introduction of cyano and ethylamino groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.
Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-cyano-5-(methylamino)-3-iodothiophene-2-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group.
Ethyl 4-cyano-5-(ethylamino)-3-bromothiophene-2-carboxylate: Similar structure but with a bromide group instead of an iodide group.
Ethyl 4-cyano-5-(ethylamino)-3-chlorothiophene-2-carboxylate: Similar structure but with a chloride group instead of an iodide group.
Uniqueness
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is unique due to the presence of the iodide group, which can influence its reactivity and interactions with other molecules. The combination of cyano, ethylamino, and iodide groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
1956382-78-7 |
|---|---|
Molekularformel |
C10H11IN2O2S |
Molekulargewicht |
350.18 g/mol |
IUPAC-Name |
ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3 |
InChI-Schlüssel |
GVAOWJYXJUZXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
